ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE
Overview
Description
ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE is an organic compound with the molecular formula C11H13NO4 It is a derivative of acetamidophenol and is characterized by the presence of an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE typically involves the reaction of 4-acetamidophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
[ \text{4-Acetamidophenol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-Acetamidophenol and ethanol.
Reduction: 4-Acetamidophenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol: A precursor in the synthesis of ETHYL [(4-ACETAMIDOPHENYL)CARBAMOYL]FORMATE.
Ethyl 4-aminobenzoate: Another ester derivative with similar structural features.
N-Acetyl-4-aminophenol: A compound with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ester and acetamido groups allow for diverse chemical transformations and interactions with biological targets.
Biological Activity
Ethyl [(4-acetamidophenyl)carbamoyl]formate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described structurally as a derivative of acetamide with a carbamoyl group. Its molecular formula is CHNO, and it features a formate ester linkage. The presence of the acetamido group is significant for its biological interactions.
1. Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit antimicrobial properties. A study focusing on various acetamide derivatives found that some demonstrated significant activity against bacterial strains, particularly those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial enzymes, which are crucial for their survival and replication .
2. Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various pathological conditions, including urinary tract infections and kidney stones. Compounds similar to this compound have shown promising urease inhibitory effects in vitro. This inhibition is attributed to the interaction of the compound with the active site of the enzyme, preventing substrate access .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. These studies suggest that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
- In Vitro Studies : In one study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent against resistant strains .
- Mechanistic Insights : Molecular docking studies have elucidated how this compound binds to urease, suggesting that hydrogen bonding plays a critical role in its inhibitory action. This insight could guide further modifications to enhance potency and selectivity .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
ethyl 2-(4-acetamidoanilino)-2-oxoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)11(16)14-10-6-4-9(5-7-10)13-8(2)15/h4-7H,3H2,1-2H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGVPXQZSJRMHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367475 | |
Record name | Acetic acid, [[4-(acetylamino)phenyl]amino]oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69066-56-4 | |
Record name | Acetic acid, [[4-(acetylamino)phenyl]amino]oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.